molecular formula C4H6BrN3 B12924813 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole

5-(bromomethyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B12924813
M. Wt: 176.01 g/mol
InChI Key: KOCOKCYPWYVXQZ-UHFFFAOYSA-N
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Description

5-(bromomethyl)-1-methyl-1H-1,2,4-triazole: is a heterocyclic organic compound that features a triazole ring substituted with a bromomethyl group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole typically involves the bromomethylation of 1-methyl-1H-1,2,4-triazole. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions to achieve the desired bromomethylation .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino triazoles.

    Oxidation Products: Oxidized triazole derivatives with varying degrees of oxidation.

    Reduction Products: Methyl-substituted triazoles.

Scientific Research Applications

Chemistry: 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.

Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the nature of the nucleophile and the resulting product. In medicinal chemistry, the compound’s derivatives may interact with biological targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This increased reactivity makes it a more versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

5-(bromomethyl)-1-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-4(2-5)6-3-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCOKCYPWYVXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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